molecular formula C15H6Cl6O4 B14472450 Bis(2,3,4-trichlorophenyl) propanedioate CAS No. 66196-93-8

Bis(2,3,4-trichlorophenyl) propanedioate

Cat. No.: B14472450
CAS No.: 66196-93-8
M. Wt: 462.9 g/mol
InChI Key: AEYMFWDBCHRYBX-UHFFFAOYSA-N
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Description

Bis(2,3,4-trichlorophenyl) propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where two 2,3,4-trichlorophenyl groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3,4-trichlorophenyl) propanedioate typically involves the reaction of 2,3,4-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dry toluene, under ice-cold conditions to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3,4-trichlorophenyl) propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the trichlorophenyl groups to less chlorinated phenyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated phenyl derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis(2,3,4-trichlorophenyl) propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2,3,4-trichlorophenyl) propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,4,5-trichlorophenyl) oxalate
  • Bis(2,4,6-trichlorophenyl) malonate

Uniqueness

Bis(2,3,4-trichlorophenyl) propanedioate is unique due to the specific positioning of the chlorine atoms on the phenyl rings This structural difference can lead to distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

66196-93-8

Molecular Formula

C15H6Cl6O4

Molecular Weight

462.9 g/mol

IUPAC Name

bis(2,3,4-trichlorophenyl) propanedioate

InChI

InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2

InChI Key

AEYMFWDBCHRYBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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